tert-Butyl isocyanoacetate chemical properties and structure
tert-Butyl isocyanoacetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl isocyanoacetate, a versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive isocyanide group and a sterically hindered ester moiety makes it a valuable reagent, particularly in the construction of complex molecular architectures through multicomponent reactions.
Core Chemical and Physical Properties
tert-Butyl isocyanoacetate is a colorless to brown liquid with a characteristic, pungent odor typical of isocyanides. It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment. Key physical and identifying properties are summarized below.
| Property | Value |
| CAS Number | 2769-72-4 |
| Molecular Formula | C₇H₁₁NO₂[1] |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | tert-butyl 2-isocyanoacetate |
| Synonyms | 2-Isocyanoacetic acid tert-butyl ester, t-butyl isocyanoacetate |
| Appearance | Colorless to brown liquid |
| Boiling Point | 50 °C at 0.1 mmHg |
| Density | 0.97 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.422 |
| Flash Point | 82 °C (179.6 °F) - closed cup |
| Storage Conditions | -20°C, under inert atmosphere |
Molecular Structure and Spectroscopic Data
The structure of tert-butyl isocyanoacetate features a tert-butyl ester group and an isocyanide functional group connected by a methylene bridge. The isocyanide carbon is nucleophilic, making it a key participant in various cycloaddition and multicomponent reactions.
| Identifier | String |
| SMILES | CC(C)(C)OC(=O)C[N+]#[C-] |
| InChI | 1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3 |
| InChIKey | IQSYKHVFMYGJER-UHFFFAOYSA-N |
Predicted Spectroscopic Data
¹H NMR (in CDCl₃):
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~4.1-4.3 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the isocyanide and carbonyl groups.
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~1.4-1.5 ppm (s, 9H): Methyl protons of the tert-butyl group.
¹³C NMR (in CDCl₃):
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~165-170 ppm: Carbonyl carbon of the ester.
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~155-160 ppm: Isocyanide carbon (-N≡C).
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~80-85 ppm: Quaternary carbon of the tert-butyl group.
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~45-50 ppm: Methylene carbon (-CH₂-).
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~28 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy:
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~2150 cm⁻¹: Strong, sharp absorption characteristic of the isocyanide (N≡C) stretch.
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~1740 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretch.
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~2980 cm⁻¹: C-H stretching of the alkyl groups.
Synthesis and Experimental Protocols
The synthesis of tert-butyl isocyanoacetate is typically achieved through a multi-step process starting from glycine. The key final step involves the dehydration of the corresponding N-formyl amide precursor.
Caption: Synthetic pathway to tert-butyl isocyanoacetate.
Protocol 1: Synthesis of tert-Butyl Isocyanoacetate
This protocol is a representative procedure based on established methods for esterification, formylation, and dehydration.
Step 1: Synthesis of tert-Butyl Glycinate
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Suspend Glycine (1.0 eq) in tert-butyl acetate (10-20 volumes).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add perchloric acid (1.5 eq) to the stirred suspension.
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Allow the reaction mixture to warm to room temperature and stir for 48 hours.
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Perform an aqueous workup: wash with water, then 1.0 N HCl. Adjust the aqueous layer to pH ~9 with 10% Na₂CO₃ and extract the product with dichloromethane.
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl glycinate.
Step 2: Synthesis of N-formyl-tert-butyl glycinate
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Prepare a formylating reagent by incubating formic acid (2.0 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) in diethyl ether at 0 °C for 4 hours.
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Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
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Add the filtered formylating reagent to a solution of tert-butyl glycinate (1.0 eq) in an appropriate solvent (e.g., diethyl ether or dichloromethane).
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Stir the reaction at room temperature until completion (monitor by TLC).
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Perform a standard aqueous workup and purify by column chromatography to isolate N-formyl-tert-butyl glycinate.
Step 3: Dehydration to tert-Butyl Isocyanoacetate
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Dissolve N-formyl-tert-butyl glycinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 2.2 eq).
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Cool the solution to 0 °C.
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Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) (1.1 eq) dropwise.
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Stir the reaction at low temperature, allowing it to slowly warm to room temperature.
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Once the reaction is complete (monitored by TLC or IR for disappearance of the amide and appearance of the isocyanide peak), quench carefully with ice-cold saturated sodium bicarbonate solution.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
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Purify the crude product by vacuum distillation to obtain pure tert-butyl isocyanoacetate.
Chemical Reactivity and Applications
tert-Butyl isocyanoacetate is a prominent reagent in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. These reactions are highly atom-economical and allow for the rapid generation of molecular complexity from simple starting materials, a highly desirable feature in drug discovery and combinatorial chemistry.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. This transformation is valuable for creating peptidomimetic scaffolds.
Caption: General scheme of the Passerini reaction.
Protocol 2: General Procedure for the Passerini Reaction
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In a sealed vial, dissolve the carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous dichloromethane (to a concentration of ~0.5 M).
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Add tert-butyl isocyanoacetate (1.0 eq) to the solution at room temperature.
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Equip the vial with a magnetic stir bar and stir the mixture vigorously for 24-48 hours.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield the α-acyloxy carboxamide product.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction extends the Passerini reaction by including a primary amine, leading to the formation of a bis-amide product. This reaction is one of the most powerful tools for generating diverse libraries of peptide-like molecules.
